5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
The compound 5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole core with three aromatic substituents: a 2,6-dichlorophenyl group, a 4-fluorophenyl group, and a phenyl group. The dichlorophenyl and fluorophenyl groups are common in pesticides for enhancing lipophilicity and target binding, while the fused heterocyclic system may confer stability and mode-of-action specificity .
Properties
Molecular Formula |
C23H15Cl2FN2O3 |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15Cl2FN2O3/c24-16-7-4-8-17(25)20(16)27-22(29)18-19(13-9-11-14(26)12-10-13)28(31-21(18)23(27)30)15-5-2-1-3-6-15/h1-12,18-19,21H |
InChI Key |
XAWGCHOHQDTCLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization of Precursor Compounds
One common approach involves the cyclization of suitable precursors. The following steps outline this method:
-
- 2,6-Dichloroaniline
- 4-Fluorobenzaldehyde
- Phenylacetic acid or its derivatives
Reagents :
- Acid catalysts (e.g., p-toluenesulfonic acid)
- Solvents (e.g., toluene or dichloromethane)
-
- Combine the starting materials in a suitable solvent.
- Heat the mixture under reflux conditions to promote cyclization.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture and precipitate the product by adding water.
-
- The crude product can be purified via recrystallization or column chromatography.
Method 2: Multi-Step Synthesis via Intermediate Compounds
This method involves synthesizing intermediates that are further transformed into the target compound:
Step 1 : Synthesis of a key intermediate (e.g., a substituted phenylpyrrole).
- React an appropriate phenylhydrazine with a carbonyl compound in acidic conditions to form an intermediate hydrazone.
Step 2 : Cyclization of the intermediate.
- Subject the hydrazone to heating in the presence of a Lewis acid catalyst to form the pyrrole ring.
Step 3 : Functionalization.
- Introduce additional substituents through electrophilic substitution reactions.
Final Step : Convert the intermediate into the final product through oxidation or further cyclization.
Reaction Conditions and Yields
The reaction conditions play a crucial role in determining the yield and purity of the final product. Here are some typical parameters:
| Parameter | Condition |
|---|---|
| Temperature | 80-120 °C |
| Reaction Time | 6-24 hours |
| Solvent | Toluene, Dichloromethane |
| Catalyst | p-Toluenesulfonic acid |
Analysis of Reaction Products
After synthesis, various analytical techniques can be employed to confirm the structure and purity of 5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]oxazole-4,6(3H,5H)-dione:
- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
- Mass Spectrometry (MS) : Confirms molecular weight.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Applications
Research has indicated that compounds with similar structures exhibit various biological activities:
- Antitumor Activity : Pyrrolo[3,4-d]oxazoles have been investigated for their potential as anticancer agents. Studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
- Antimicrobial Properties : The oxazole moiety is known for its antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Some pyrrolo derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of similar compounds:
- A study published in Molecules explored a series of pyrrole derivatives for their antihyperglycemic activity. The findings suggested that modifications in the structure significantly influenced biological activity .
- Another research article detailed the synthesis and evaluation of novel pyrrolopyrimidine derivatives that exhibited promising anticancer activity in vitro .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: The 2,6-dichlorophenyl group in the target compound is also present in fipronil , where it enhances binding to insect GABA receptors. This substituent may improve target selectivity in the pyrrolo-oxazole system.
Core Structure Differences :
- The pyrrolo-oxazole-dione core of the target compound differs from fluoroimide’s pyrrole-dione, which lacks the fused oxazole ring. This structural rigidity could influence bioavailability or metabolic stability.
- Compared to fipronil’s pyrazole-carbonitrile system , the target compound’s dione groups may limit its insecticidal activity but enhance antifungal properties.
Functional Group Implications: The 4,6-dione groups in the target compound could act as Michael acceptors, enabling covalent binding to thiol-containing enzymes (e.g., glutathione reductase), a mechanism seen in dione-containing fungicides . In contrast, chromafenozide’s hydrazide group facilitates hormone mimicry, a mode absent in the target compound’s structure.
Biological Activity
The compound 5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione , a member of the pyrrolo[3,4-d][1,2]oxazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The specific synthetic route can influence the yield and purity of the final product.
Antitumor Activity
Research indicates that compounds within the pyrrolo[3,4-d][1,2]oxazole class exhibit significant antitumor properties. In a study involving 60 human cancer cell lines screened by the National Cancer Institute (NCI), several derivatives demonstrated potent growth inhibition with GI50 values in the nanomolar range. For instance:
| Compound | GI50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.08 - 0.41 | Induces apoptosis via mitochondrial pathway |
| Compound B | <0.5 | Inhibits tubulin polymerization |
The most active compounds were found to arrest cells in the G2/M phase of the cell cycle and induce apoptosis through caspase activation and mitochondrial depolarization .
Mechanistic Insights
The mechanism of action for these compounds often involves:
- Microtubule Disruption : Many pyrrolo[3,4-d][1,2]oxazoles inhibit tubulin polymerization, leading to cell cycle arrest.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.
- Cell Cycle Arrest : Specifically at the G2/M checkpoint, preventing further cell division .
Case Studies
-
In Vitro Studies
- In vitro evaluations have shown that certain derivatives of pyrrolo[3,4-d][1,2]oxazoles significantly impair the growth of various cancer cell lines without affecting normal cells. For example, compound derivatives were tested against leukemia and non-small cell lung cancer (NSCLC) with notable sensitivity observed .
- In Vivo Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
